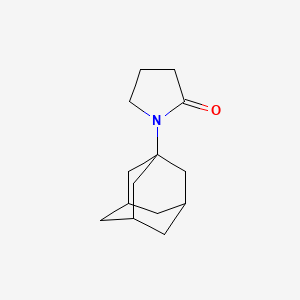
1-(1-Adamantyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)pyrrolidin-2-one is an organic compound known for its unique structure and significant applications in various fields. It appears as a colorless to light yellow crystal and has a molecular formula of C14H21NO with a molecular weight of 219.32 g/mol . The compound is often used as an intermediate in pharmaceutical chemistry to synthesize biologically active compounds and improve the solubility, stability, and pharmacokinetic properties of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)pyrrolidin-2-one can be synthesized by reacting adamantane-1-ol (malachite alcohol) with pyrrolidin-2-one. An acid catalyst is typically used to promote the condensation reaction between the alcohol and the ketone . The reaction conditions involve maintaining an appropriate temperature and ensuring the presence of the acid catalyst to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Adamantyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The adamantyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural properties.
Medicine: It is employed in drug design and development to enhance the pharmacokinetic properties of therapeutic agents.
Industry: The compound finds use in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(1-Adamantyl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides steric hindrance and stability, influencing the compound’s reactivity and interactions with biological molecules. The pyrrolidin-2-one moiety can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Adamantylacetic acid: Known for its steric hindrance and stability, similar to 1-(1-Adamantyl)pyrrolidin-2-one.
1-(1-Adamantyl)-2-pyrrolidone: Another compound with a similar structure and applications.
Uniqueness: this compound is unique due to its combination of the adamantyl group and the pyrrolidin-2-one moiety, which provides a balance of stability and reactivity. This makes it particularly valuable in pharmaceutical chemistry for improving drug properties.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-13-2-1-3-15(13)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSPGERYUBJGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














